molecular formula C10H9NO B1593544 8-methylisoquinolin-1(2H)-one CAS No. 116409-35-9

8-methylisoquinolin-1(2H)-one

Cat. No. B1593544
M. Wt: 159.18 g/mol
InChI Key: WXJVQHWAFBGNLS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Alzheimer's Disease and Neuroprotection

  • 8-Hydroxyquinolines (8HQ), a related group to 8-methylisoquinolin-1(2H)-one, have been studied for their potential in treating Alzheimer's disease (AD). A notable compound, PBT2, demonstrated metal chaperone activity, disaggregation of amyloid plaques, and neuroprotective effects in animal models of AD (Kenche et al., 2013).

Antimicrobial and Antifungal Activities

  • A novel ligand synthesized from 8-hydroxyquinoline, closely related to 8-methylisoquinolin-1(2H)-one, has been reported to exhibit antimicrobial activity against various bacteria and fungi, including strong antifungal activity (Ma et al., 2017).

Anti-Corrosive Properties

  • Derivatives of 8-hydroxyquinoline, structurally similar to 8-methylisoquinolin-1(2H)-one, have been investigated for their anticorrosive properties on carbon steel in acidic environments. These compounds showed excellent inhibitive effects, with some reaching up to 91% efficacy (El Faydy et al., 2019).

Anticancer Potential

  • Several studies have explored the antitumor activities of isoquinoline derivatives. Specific compounds demonstrated significant efficacy against L1210 leukemia in mice, highlighting the therapeutic potential of these molecules in cancer treatment (Liu et al., 1995).

Synthetic Applications in Chemistry

  • Isoquinoline derivatives, including 8-methylisoquinolin-1(2H)-one analogs, have been utilized in the synthesis of complex molecular structures, contributing to advancements in organic chemistry and drug development (Konovalenko et al., 2020).

Broad Biological Activities

  • Compounds containing the 8-hydroxyquinoline moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are considered valuable for developing pharmacologically active scaffolds (Saadeh et al., 2020).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

8-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJVQHWAFBGNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326677
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methylisoquinolin-1(2H)-one

CAS RN

116409-35-9
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8-methylisoquinoline 2-oxide (1.4 g, 8.8 mmol) in Ac2O (20 mL) was refluxed for 3 hours. The mixture was concentrated under vacuum and the residue was dissolved in MeOH (20 mL). To the reaction mixture was added aq. NaOH (20 mL, 1M). The mixture was refluxed for 1 hour and stirred at room temperature for 10 hours. The mixture was concentrated under vacuum. The residue was diluted with water (20 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (2×10 mL), dried over Na2SO4, filtered, and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 3:1) to give 8-methylisoquinolin-1(2H)-one (76a, 1 g, 71%) as a yellow solid.
Name
8-methylisoquinoline 2-oxide
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org
T Guntreddi, M Shankar, N Kommu… - The Journal of Organic …, 2019 - ACS Publications
Construction of Pyranoisoquinolines via Ru(II)-Catalyzed Unsymmetrical Double Annulation of N-Methoxybenzamides with Unactivated Alkynes | The Journal of Organic Chemistry ACS …
Number of citations: 21 pubs.acs.org
H Tsue, H Fujinami, T Itakura, R Tsuchiya… - Journal of the …, 1999 - pubs.rsc.org
A series of 8,8′-dialkyl-1,1′-biisoquinolines, in which methyl, ethyl and isopropyl groups are introduced for enhancing the transannular steric hindrance, are synthesized. The …
Number of citations: 21 pubs.rsc.org
J Edathil - 2008 - search.proquest.com
RNA viruses cause a plethora of diseases which are difficult to treat due to the high mutation rate of such pathogens. Current therapies for RNA virus infections are severely limited due …
Number of citations: 2 search.proquest.com

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